6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative characterized by a benzyl substituent at the 6-position of the thienopyridine core and a 4-(dipropylsulfamoyl)benzamido group at the 2-position.
Properties
IUPAC Name |
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-3-15-32(16-4-2)38(35,36)22-12-10-21(11-13-22)27(34)30-28-25(26(29)33)23-14-17-31(19-24(23)37-28)18-20-8-6-5-7-9-20/h5-13H,3-4,14-19H2,1-2H3,(H2,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXZJSNSWCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur sources and pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dipropylsulfamoylbenzoyl Moiety: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.
Chemical Reactions Analysis
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide positions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties and reactions of thieno[2,3-c]pyridine derivatives
Mechanism of Action
The mechanism of action of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, and protein synthesis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with other thienopyridine derivatives, such as 6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 864939-40-2) . Key differences include:
Substituent at the 6-position: 6-Benzyl: Introduces a bulkier aromatic group, likely increasing steric hindrance and lipophilicity.
Sulfonamide Group :
- Dipropylsulfamoyl : Features two propyl chains, favoring hydrophobic interactions.
- Ethyl(phenyl)sulfamoyl : Combines an ethyl group with a phenyl ring, enabling π-π stacking interactions.
Data Table: Comparative Properties
Research Findings
Binding Affinity: The ethyl(phenyl)sulfamoyl analog (CAS: 864939-40-2) has demonstrated moderate inhibitory activity against carbonic anhydrase isoforms (e.g., CA IX/XII) due to its sulfonamide group, a known zinc-binding motif . The dipropylsulfamoyl variant may exhibit altered selectivity due to its lack of aromaticity.
Solubility and Bioavailability : The 6-ethyl derivative’s lower molecular weight (512.64 vs. ~580 g/mol) suggests better aqueous solubility, while the benzyl group in the target compound may enhance tissue penetration at the expense of solubility.
Synthetic Accessibility : The ethyl(phenyl)sulfamoyl analog is commercially available from multiple suppliers (e.g., Life Chemicals SC, A2B Chem LLC), whereas the benzyl-dipropyl variant is less explored, likely due to synthetic challenges in introducing bulky substituents.
Biological Activity
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features contribute to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C28H34N4O4S2
- Molecular Weight : 554.72 g/mol
- Functional Groups : Includes a benzyl group, a sulfamoyl group, and a carboxamide moiety.
The presence of these groups suggests that the compound may interact with various biological targets, potentially modulating their activity.
Research indicates that compounds within the thienopyridine family often exhibit anti-proliferative properties against cancer cell lines. The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : Thienopyridines may inhibit enzymes such as phosphoinositide phospholipase C (PI-PLC), which is implicated in cancer cell proliferation. This inhibition disrupts lipid metabolism and alters cellular signaling pathways .
- Receptor Modulation : These compounds may also interact with specific receptors (e.g., P2Y12 and Adenosine A2A receptors), influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer and inflammation .
- Cell Cycle Arrest : Some studies have shown that thienopyridine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Anti-Proliferative Effects
The anti-proliferative activity of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has been evaluated against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25–50 | Inhibition of PI-PLC activity leading to altered metabolism |
| HCT116 | 25–50 | Disruption of phospholipid metabolism |
These findings suggest that the compound exhibits potent anti-cancer properties comparable to other thienopyridine derivatives.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. For instance:
- Enzyme Inhibition : The compound has shown significant inhibition against PI-PLC, with studies indicating that it can mimic the effects seen in PI-PLC knockdown models .
- Receptor Interactions : Investigations into its affinity for P2Y12 receptors suggest potential applications in cardiovascular diseases and thrombosis management .
Case Studies and Research Findings
-
Study on Thienopyridine Analogues :
A library of thienopyridine analogues was synthesized and evaluated for anti-proliferative activity against MDA-MB-231 and HCT116 cell lines. The study found that compounds with structural modifications similar to 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exhibited enhanced efficacy due to improved binding interactions with target enzymes . -
Mechanistic Insights :
Further research has elucidated the mechanism by which thienopyridines induce apoptosis in cancer cells through modulation of lipid metabolism pathways. This highlights the importance of structural features in determining biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide?
The synthesis typically involves a multi-step process starting with the construction of the thieno[2,3-c]pyridine core, followed by sequential functionalization. Key steps include:
- Core formation : Cyclization reactions under reflux conditions using solvents like ethanol or DMF, often catalyzed by bases such as sodium hydride .
- Sulfamoyl benzamido introduction : Coupling the sulfamoyl benzoyl group via amide bond formation, requiring carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Benzyl and carboxamide addition : Alkylation or nucleophilic substitution reactions, optimized at controlled temperatures (0–25°C) to prevent side reactions . Post-synthesis purification employs column chromatography and recrystallization, with progress monitored via TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent integration and regiochemistry, particularly for the thienopyridine core and benzamido groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm, amide C=O at ~1650 cm) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological screening approaches are recommended for assessing its activity?
Initial screens focus on:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates, with IC values calculated from dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to evaluate affinity for GPCRs or ion channels .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfamoyl benzamido coupling step?
Optimization strategies include:
- Solvent selection : Switching from DCM to THF or DMF to enhance solubility of polar intermediates, improving reaction homogeneity .
- Catalyst screening : Testing alternative coupling agents (e.g., HATU vs. EDC) to reduce racemization and side-product formation .
- Temperature control : Conducting reactions at 0°C to minimize thermal degradation of the sulfamoyl group . Computational tools like density functional theory (DFT) can model transition states to predict optimal conditions, as demonstrated in reaction path search methodologies .
Q. How should researchers address discrepancies in biological activity data across different studies?
Contradictions may arise from:
- Assay variability : Standardizing protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Compound purity : Re-analysing batches via HPLC-MS to rule out impurities or hydrate/solvate forms affecting activity .
- Structural analogs : Comparing data with structurally related compounds (e.g., dipropylsulfamoyl vs. dimethylpiperidinyl variants) to identify substituent-specific effects .
Q. What computational strategies predict the compound's interaction with biological targets?
Advanced methods include:
- Molecular docking : Using AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase ATP-binding pockets) .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulating electronic interactions at active sites to refine binding affinity predictions .
- Machine learning : Training models on published bioactivity data (e.g., ChEMBL) to prioritize targets for experimental validation . These approaches are integral to the ICReDD framework, which integrates computation and experimentation for efficient drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
